molecular formula C14H15FN2O3 B187537 Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5937-24-6

Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B187537
CAS RN: 5937-24-6
M. Wt: 278.28 g/mol
InChI Key: QGHWHUHDQUDRRI-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl derivative with a 2-oxo-1,2,3,4-tetrahydropyrimidine derivative in the presence of a suitable catalyst. The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted with a fluorophenyl group at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 5-position. The presence of the fluorine atom would likely influence the electronic properties of the molecule .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the ester group could allow for reactions such as hydrolysis or reduction. The fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ester and fluorophenyl groups) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Reactions and Properties

  • Ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate, a derivative of Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrates significant chemical reactivity, showcasing ring expansion and nucleophilic substitution under varied reaction conditions (Fesenko et al., 2010).

Pharmaceutical Applications

  • Some dihydropyrimidine derivatives, including compounds structurally related to Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been identified as potential new classes of antitubercular agents, showing significant in vitro activity against Mycobacterium tuberculosis (Trivedi et al., 2010).

Crystal Structure and Thermodynamic Properties

  • The crystal structure of derivatives of Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied, providing insights into the conformations and molecular arrangements of these compounds (Kurbanova et al., 2009).
  • The thermodynamic properties of similar ester compounds have been explored through combustion energies, enthalpies of combustion and formation, and derivative analysis, contributing to a deeper understanding of their physical and chemical behavior (Klachko et al., 2020).

Antimicrobial and Anticancer Potential

  • Derivatives of Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have demonstrated significant antimicrobial and anticancer potential, with some compounds showing promising activity against Escherichia coli and colon cancer cell lines (Sharma et al., 2012).
  • Novel derivatives synthesized through ionic liquid-promoted methods exhibited substantial antifungal and antibacterial activity, underscoring their potential as pharmaceutical agents (Tiwari et al., 2018).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further testing. For instance, if it shows promising biological activity, it could be further developed as a pharmaceutical compound .

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHWHUHDQUDRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349493
Record name ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

5937-24-6
Record name ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-(4-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Citations

For This Compound
37
Citations
R Duraisamy, NA Al-Shar'i… - Journal of …, 2023 - Taylor & Francis
Malaria is one of the most known vector-borne diseases caused by female Anopheles mosquito bites. According to WHO, about 247 million cases of malaria and 619,000 deaths were …
Number of citations: 2 www.tandfonline.com
A Sarkate, D Pansare, S Tiwari, A Nikalje, J Seijas - 2020 - sciforum.net
Herewith, we report the design and synthesis of a novel series of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate derivatives, obtained by …
Number of citations: 4 sciforum.net
A Ghorbani-Choghamarani, P Zamani - Chinese Chemical Letters, 2013 - Elsevier
An environmentally benign aqueous protocol for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and thiones promoted by a green catalyst, silica gel-supported l-pyrrolidine-2-…
Number of citations: 29 www.sciencedirect.com
NC Desai, HV Vaghani, AM Jethawa… - Archiv der …, 2021 - Wiley Online Library
Microbial resistance is a major problem faced by the scientific community. It has created an urgent need to develop antimicrobial agents with novel structures and mechanisms of action. …
Number of citations: 15 onlinelibrary.wiley.com
SN Chadotra, BB Baldaniya - 2016 - academia.edu
Pyrimidines are those molecules that make our life possible being the building blocks of DNA and RNA. Pyrimidine plays a significant role among other heterocycles. Literature survey …
Number of citations: 0 www.academia.edu
BB Baldaniya, SN Chadotra - 2016 - academia.edu
Pyrimidines are those molecules that make our life possible being the building blocks of DNA and RNA. Pyrimidine plays a significant role among other heterocycles. Literature survey …
Number of citations: 0 www.academia.edu
F Mirhashemi, MA Amrollahi - Inorganica Chimica Acta, 2019 - Elsevier
This report provides a description of the preparation and characterization of a Fe 3 O 4 @Ag-β-CD composite as a new magnetically recoverable catalyst for the synthesis of a number of …
Number of citations: 16 www.sciencedirect.com
M Moghaddas - Journal of Chemical Reactivity and Synthesis, 2019 - jcrs.ahvaz.iau.ir
In the present study, the synthesis of 3 and 4-dihydropyrimidinone and thiones was investigated by Biginelli reaction in the presence of carbon dioxide nanoparticles (MWCNT COOH) …
Number of citations: 3 jcrs.ahvaz.iau.ir
TC Braga, TF Silva, TMS Maciel, ECD da Silva… - New Journal of …, 2019 - pubs.rsc.org
Twenty-six Biginelli adducts were synthesized through an ionic liquid-assisted synthesis with up to 92% yield. Sixteen of these Biginelli adducts were then assayed to determine their …
Number of citations: 27 pubs.rsc.org
A Nakhaei, A Davoodnia, S Yadegarian - Russian Journal of General …, 2016 - Springer
The Biginelli reaction of β-ketoesters with aryl aldehyde and urea or thiourea in the presence of a Keplerate type giant nanoporous isopolyoxomolybdate, (NH 4 ) 42 [Mo 72 VI Mo 60 V …
Number of citations: 16 link.springer.com

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